molecular formula C17H22O4S B14448354 6-(Benzenesulfonyl)undec-8-ene-2,5-dione CAS No. 74420-27-2

6-(Benzenesulfonyl)undec-8-ene-2,5-dione

Cat. No.: B14448354
CAS No.: 74420-27-2
M. Wt: 322.4 g/mol
InChI Key: CWBKVVOZANWDHO-UHFFFAOYSA-N
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Description

6-(Benzenesulfonyl)undec-8-ene-2,5-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzenesulfonyl group attached to an undec-8-ene-2,5-dione backbone, making it a versatile molecule for chemical synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione typically involves the reaction of benzenesulfonyl chloride with undec-8-ene-2,5-dione under basic conditions. A common base used in this reaction is 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), which facilitates the N-sulfonylation and esterification of carboxylic acids in a one-pot tandem protocol . The reaction is usually carried out in an organic solvent such as dichloroethane (DCE), which acts both as a solvent and a reactant .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-(Benzenesulfonyl)undec-8-ene-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzenesulfonyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

6-(Benzenesulfonyl)undec-8-ene-2,5-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(Benzenesulfonyl)undec-8-ene-2,5-dione involves its interaction with molecular targets through its functional groups. The benzenesulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction is crucial in its antibacterial and antiviral effects, where it disrupts the normal function of microbial proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Benzenesulfonyl)undec-8-ene-2,5-dione is unique due to its combination of a benzenesulfonyl group and an undec-8-ene-2,5-dione backbone. This structure provides a balance of reactivity and stability, making it suitable for diverse applications in research and industry.

Properties

CAS No.

74420-27-2

Molecular Formula

C17H22O4S

Molecular Weight

322.4 g/mol

IUPAC Name

6-(benzenesulfonyl)undec-8-ene-2,5-dione

InChI

InChI=1S/C17H22O4S/c1-3-4-6-11-17(16(19)13-12-14(2)18)22(20,21)15-9-7-5-8-10-15/h4-10,17H,3,11-13H2,1-2H3

InChI Key

CWBKVVOZANWDHO-UHFFFAOYSA-N

Canonical SMILES

CCC=CCC(C(=O)CCC(=O)C)S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

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